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amine

CAS No.: 2253639-06-2

Cat. No.: B2378179

Get Quote

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their

unique three-dimensional structures, which can lead to improved potency, selectivity, and

pharmacokinetic properties compared to their flatter, aromatic counterparts.[1][2][3] These rigid,

yet conformationally distinct, frameworks provide an exciting avenue for exploring novel

chemical space.[1][2] 1-Methyl-1-azaspiro[4.4]nonan-3-amine represents a promising, yet

under-characterized, member of this class. Its structure combines the rigidity of the

spiro[4.4]nonane core with a tertiary amine and a primary amine, functionalities that are critical

for modulating both physicochemical properties and biological activity.

This guide, authored from the perspective of a Senior Application Scientist, provides a

comprehensive framework for the in-depth physicochemical characterization of 1-Methyl-1-
azaspiro[4.4]nonan-3-amine. Recognizing that publicly available experimental data on this

specific molecule is scarce, we will focus on two key areas: presenting computationally

predicted properties as a baseline and providing detailed, field-proven experimental protocols

to enable researchers to generate high-quality, reliable data. This document is designed to be a

practical and authoritative resource for scientists engaged in the synthesis, evaluation, and

development of novel spirocyclic drug candidates.
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Molecular Overview and Predicted Physicochemical
Properties
1-Methyl-1-azaspiro[4.4]nonan-3-amine is a nitrogen-containing heterocyclic compound with

a molecular weight of 154.26 g/mol .[4] Its structure features a central quaternary carbon atom,

the spiro center, which connects a cyclopentane ring and a pyrrolidine ring. The pyrrolidine ring

is further substituted with a methyl group on the nitrogen and an amine group at the 3-position.

Structure:

Molecular Formula: C9H18N2

SMILES: CN1CC(CC12CCCC2)N

InChI Key: GZEINMMXFIRSHK-UHFFFAOYSA-N

While experimental data is not readily available, computational models provide a useful starting

point for understanding the likely physicochemical landscape of this molecule. The following

table summarizes key properties predicted by cheminformatics tools.
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Property Predicted Value
Significance in Drug
Discovery

Molecular Weight 154.26 g/mol
Adherence to Lipinski's Rule of

Five for oral bioavailability.

XlogP 0.6

Indicates a relatively balanced

lipophilicity, suggesting good

solubility but also potential for

membrane permeability.[4]

Topological Polar Surface Area

(TPSA)
29.1 Å²

Suggests good potential for

oral absorption and blood-

brain barrier penetration.[5]

Hydrogen Bond Donors 1 (from the primary amine)

Influences solubility and

interactions with biological

targets.

Hydrogen Bond Acceptors
2 (from the two nitrogen

atoms)

Influences solubility and

interactions with biological

targets.

pKa (strongest basic) ~10-11 (Estimated)

The presence of two basic

nitrogens will lead to ionization

at physiological pH, impacting

solubility, absorption, and

receptor binding.

Disclaimer: The values in the table above are computationally predicted and have not been

experimentally verified. They should be used as a preliminary guide for experimental design.

Section 1: Ionization Constant (pKa) Determination
The pKa value is arguably one of the most critical physicochemical parameters for an ionizable

drug candidate. It governs the extent of ionization at a given pH, which in turn dictates aqueous

solubility, lipophilicity (LogD), membrane permeability, and the nature of interactions with

biological targets. For 1-Methyl-1-azaspiro[4.4]nonan-3-amine, with its two basic nitrogen

centers, determining the pKa values is essential.
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Expertise & Experience: Why Potentiometric Titration is
the Gold Standard
While computational pKa prediction models are improving, they can be less accurate for novel

or complex scaffolds like spirocyclic amines.[6] The gold-standard method for pKa

determination remains potentiometric titration due to its accuracy, reliability, and the wealth of

information it provides.[7] This method directly measures the change in pH of a solution of the

compound as a titrant of known concentration is added, allowing for the precise determination

of the midpoint of the ionization curve.

Trustworthiness: A Self-Validating Protocol for pKa
Determination
The following protocol is designed to be robust and self-validating, incorporating system

calibration and control standards to ensure data integrity.

Experimental Protocol: Potentiometric Titration for pKa Determination

Instrumentation and Reagents:

Automated potentiometric titrator with a high-precision pH electrode.

Standardized 0.1 M HCl and 0.1 M KCl solutions.

Degassed, deionized water.

Methanol or another suitable co-solvent.

A certified reference material with a known pKa in the expected range (e.g., Tris buffer) for

system validation.

System Calibration and Validation:

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01,

7.00, and 10.01).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

https://hrcak.srce.hr/file/194331
https://www.mdpi.com/2673-8015/3/2/16
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2378179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform a mock titration of the certified reference material to confirm the accuracy of the

system. The determined pKa should be within ±0.05 pKa units of the certified value.

Sample Preparation:

Accurately weigh approximately 1-2 mg of 1-Methyl-1-azaspiro[4.4]nonan-3-amine.

Dissolve the compound in a known volume (e.g., 5 mL) of a co-solvent/water mixture (e.g.,

50:50 Methanol:Water). Causality Note: A co-solvent is often necessary for compounds

with moderate to low aqueous solubility to ensure they remain dissolved throughout the

titration.

Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength. Causality Note:

Constant ionic strength minimizes variations in activity coefficients during the titration,

leading to a more accurate pKa determination.

Titration Procedure:

Place the sample solution in the titration vessel and immerse the pH electrode and titrant

delivery tube.

Start the titration with 0.1 M HCl, adding small, precise increments of titrant and recording

the pH after each addition. The titration should proceed well past the expected

equivalence points.

Repeat the process in triplicate for statistical validity.

Data Analysis:

Plot the pH versus the volume of titrant added to generate the titration curve.

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peaks in the first

derivative plot correspond to the equivalence points.

The pKa is the pH at the half-equivalence point. For a dibasic compound, two pKa values

will be determined.
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Utilize the titration software's built-in algorithms (e.g., Gran plot analysis) for a more

precise determination of equivalence points and pKa values.
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Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a non-polar environment, is a cornerstone of ADME

(Absorption, Distribution, Metabolism, and Excretion) profiling. It is typically expressed as the

logarithm of the partition coefficient (LogP) between octanol and water for the neutral species,

or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Expertise & Experience: Choosing the Right
Lipophilicity Assay
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The classic "shake-flask" method is the most direct and reliable way to measure LogP, but it is

labor-intensive.[8][9] For higher throughput, especially when assessing pH-dependent

lipophilicity (LogD), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

methods are invaluable and correlate well with traditional methods.[9][10]

Trustworthiness: Protocols for Accurate Lipophilicity
Measurement
Experimental Protocol: Shake-Flask Method for LogP Determination

Reagent Preparation:

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and

allowing the phases to separate for at least 24 hours.

Prepare a stock solution of 1-Methyl-1-azaspiro[4.4]nonan-3-amine in the aqueous

phase at a known concentration (e.g., 1 mg/mL).

Partitioning:

In a glass vial, combine equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and the

aqueous stock solution.

Cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature

(e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

Centrifuge the vial to ensure complete phase separation.

Quantification:

Carefully remove an aliquot from the aqueous phase.

Determine the concentration of the compound in the aqueous phase using a suitable

analytical method (e.g., LC-MS or UV-Vis spectroscopy) against a calibration curve.

The concentration in the octanol phase can be determined by difference from the initial

aqueous concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3496770/
https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-107227.html
https://www.longdom.org/open-access/enhancing-reliability-and-efficiency-in-logp-determination-techniques-for-typical-drugs-107227.html
https://patents.google.com/patent/US6524863B1/en
https://www.benchchem.com/product/b2378179/docs?utm_src=pdf-body#introduction-unlocking-the-potential-of-spirocyclic-scaffolds-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2378179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculation:

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in

Aqueous].

Calculate LogP = log10(P).

Perform the experiment at multiple initial concentrations to ensure the LogP value is

independent of concentration.

Preparation

Experiment Analysis
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Combine Phases
in Vial
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Caption: Workflow for LogP determination by the shake-flask method.

Section 3: Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[11][12][13]

Low solubility can hinder in vitro testing and lead to poor in vivo efficacy.[14] It is important to

distinguish between kinetic and thermodynamic solubility.

Kinetic Solubility: Measures the solubility of a compound precipitating from a supersaturated

solution, often from a DMSO stock. It's a high-throughput method used in early discovery.[11]

[14]

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a

compound in a solvent. It is a lower-throughput, more definitive measurement crucial for lead

optimization.[14]
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Expertise & Experience: The Shake-Flask Method for
Definitive Solubility
For a comprehensive profile, determining the thermodynamic solubility is essential. The shake-

flask method, incubated over a long period, provides the most accurate and relevant data for

later-stage development.[14]

Trustworthiness: A Protocol for Thermodynamic
Solubility
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Reagents and Buffers:

Phosphate-buffered saline (PBS) at pH 7.4.

Other buffers as needed (e.g., pH 1.2 for simulated gastric fluid).

Acetonitrile or other suitable organic solvent for stock solutions and LC-MS mobile phase.

Procedure:

Add an excess of solid 1-Methyl-1-azaspiro[4.4]nonan-3-amine to a vial containing a

known volume of the desired aqueous buffer (e.g., PBS pH 7.4). Causality Note: Using an

excess of solid material ensures that an equilibrium between the solid and dissolved

states can be reached.

Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for an

extended period (18-24 hours) to ensure equilibrium is reached.

After incubation, allow the suspension to settle.

Filter the solution through a 0.45 µm filter to remove any undissolved solid. Causality Note:

Filtration is critical to ensure that only the dissolved compound is measured. Care must be

taken to use a filter material that does not bind the compound.

Quantification:
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Prepare a calibration curve of the compound using known concentrations.

Analyze the clear filtrate by a validated LC-MS/MS or HPLC-UV method to determine the

concentration of the dissolved compound.

The measured concentration represents the thermodynamic solubility in that specific

buffer.

Add Excess Solid Compound
to Aqueous Buffer (pH 7.4)

Incubate with Agitation
(18-24h at 25°C)

Filter Suspension
(0.45 µm filter)

Analyze Filtrate by LC-MS

Prepare Calibration Curve

Determine Concentration
(Thermodynamic Solubility)

Click to download full resolution via product page

Caption: Workflow for thermodynamic solubility determination.

Conclusion: Building a Comprehensive
Physicochemical Profile
While direct experimental data for 1-Methyl-1-azaspiro[4.4]nonan-3-amine is not yet in the

public domain, this guide provides the necessary framework for its comprehensive
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physicochemical characterization. The provided protocols for determining pKa, LogP, and

aqueous solubility are robust, reliable, and grounded in established scientific principles. By

systematically generating this data, researchers can move beyond computational predictions to

a deep, empirical understanding of this promising molecule. This knowledge is fundamental for

rational drug design, enabling the optimization of ADME properties and ultimately unlocking the

therapeutic potential of novel spirocyclic amines in modern drug discovery.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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